1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid
Overview
Description
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.64 g/mol . This compound is notable for its unique structure, which includes an azetidine ring fused with a nicotinoyl group, and a carboxylic acid functional group. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with azetidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloronicotinoyl group are believed to play crucial roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Azetidinecarboxylic acid: This compound shares the azetidine ring but lacks the chloronicotinoyl group, resulting in different chemical and biological properties.
2-Chloronicotinic acid: While it contains the chloronicotinoyl group, it does not have the azetidine ring, leading to distinct reactivity and applications.
Nicotinoyl derivatives: Compounds like nicotinoyl chloride or nicotinoyl hydrazine have similar structural motifs but differ in their functional groups and overall activity.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activities that are not observed in the individual components or other related compounds .
Properties
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-7(2-1-3-12-8)9(14)13-4-6(5-13)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRVWMOSRIRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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